molecular formula C17H13BrClN3O B7608012 N-(3-bromobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

N-(3-bromobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B7608012
M. Wt: 390.7 g/mol
InChI Key: ZLJUXNLUPNIYJS-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine and chlorine substituents on its benzyl and phenyl rings, respectively, along with a pyrazole core. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClN3O/c18-13-3-1-2-11(8-13)9-20-17(23)15-10-21-22-16(15)12-4-6-14(19)7-5-12/h1-8,10H,9H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJUXNLUPNIYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with NaN3 can yield azide derivatives, while reduction with LiAlH4 can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide: Similar structure but with the bromine substituent on the 4-position of the benzyl ring.

    N-(3-bromobenzyl)-5-(3-chlorophenyl)-1H-pyrazole-4-carboxamide: Similar structure but with the chlorine substituent on the 3-position of the phenyl ring.

Uniqueness

N-(3-bromobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine substituents, along with the pyrazole core, contributes to its distinct chemical and pharmacological properties.

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